molecular formula C24H23BrN4 B11225882 7-(4-bromophenyl)-N-cyclohexyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-cyclohexyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11225882
M. Wt: 447.4 g/mol
InChI Key: RGVWWMALJNRWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-bromophenyl)-N-cyclohexyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-N-cyclohexyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with cyclohexyl isocyanide and phenylacetylene under suitable conditions to form the desired pyrrolo[2,3-d]pyrimidine scaffold . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-N-cyclohexyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-N-cyclohexyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity . The compound may also modulate other signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-bromophenyl)-N-cyclohexyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the bromine atom and the cyclohexyl group contributes to its unique pharmacological profile and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C24H23BrN4

Molecular Weight

447.4 g/mol

IUPAC Name

7-(4-bromophenyl)-N-cyclohexyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H23BrN4/c25-18-11-13-20(14-12-18)29-15-21(17-7-3-1-4-8-17)22-23(26-16-27-24(22)29)28-19-9-5-2-6-10-19/h1,3-4,7-8,11-16,19H,2,5-6,9-10H2,(H,26,27,28)

InChI Key

RGVWWMALJNRWDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.